molecular formula C9H7NO2S B6590158 methyl 1,2-benzothiazole-6-carboxylate CAS No. 1823835-78-4

methyl 1,2-benzothiazole-6-carboxylate

Cat. No.: B6590158
CAS No.: 1823835-78-4
M. Wt: 193.2
InChI Key:
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Description

Methyl 1,2-benzothiazole-6-carboxylate is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization . One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under microwave irradiation, which promotes the formation of the benzothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials for cyclization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

Methyl 1,2-benzothiazole-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Benzothiazole derivatives are used in the production of materials like vulcanization accelerators, antioxidants, and fluorescence materials.

Mechanism of Action

The mechanism of action of methyl 1,2-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1,2-benzothiazole-6-carboxylate include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 6-chlorobenzothiazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

1823835-78-4

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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